molecular formula C16H21N3O2 B12175530 3-methyl-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]butanamide

3-methyl-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]butanamide

Cat. No.: B12175530
M. Wt: 287.36 g/mol
InChI Key: IJEHEMCPOXYCLI-UHFFFAOYSA-N
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Description

3-methyl-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]butanamide is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antibacterial, antitubercular, and anti-HIV properties

Preparation Methods

The synthesis of 3-methyl-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]butanamide involves several steps. One common method includes the following steps:

Industrial production methods typically involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-methyl-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]butanamide undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions efficiently.

Scientific Research Applications

3-methyl-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]butanamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, disrupting their metabolic processes and leading to antibacterial activity . The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it can interact with various biological macromolecules.

Comparison with Similar Compounds

3-methyl-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]butanamide can be compared with other quinazolinone derivatives, such as:

The uniqueness of this compound lies in its specific structure, which allows for distinct interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

3-methyl-N-[2-(2-methyl-4-oxoquinazolin-3-yl)ethyl]butanamide

InChI

InChI=1S/C16H21N3O2/c1-11(2)10-15(20)17-8-9-19-12(3)18-14-7-5-4-6-13(14)16(19)21/h4-7,11H,8-10H2,1-3H3,(H,17,20)

InChI Key

IJEHEMCPOXYCLI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CCNC(=O)CC(C)C

Origin of Product

United States

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